Hydrogen Bond Acceptor Capacity: Propargyl Ether vs. Alkyl-Only Alkyne Linkers
The target compound contains an ether oxygen in the propargyloxymethyl side chain, contributing 3 hydrogen bond acceptors (2 from the carbamate, 1 from the ether) vs. only 2 H-acceptors for the direct analog Boc-Pip-butyn (CAS 1346153-07-8), which lacks the ether linkage . In PROTAC design, linker hydrogen bond acceptors can participate in ternary complex stabilization through interactions with either the E3 ligase or target protein surface. The additional ether oxygen provides a potential anchor point for water-bridged or direct hydrogen bonds that the simpler alkyl-alkyne linker cannot offer. This differential becomes critical in lead optimization, where minor changes in linker composition have been shown to alter degradation DC₅₀ values by orders of magnitude [1].
| Evidence Dimension | Number of hydrogen bond acceptor atoms in the linker building block |
|---|---|
| Target Compound Data | 3 H-bond acceptors (two carbamate oxygens + one ether oxygen); MW 253.34 |
| Comparator Or Baseline | Boc-Pip-butyn (CAS 1346153-07-8): 2 H-bond acceptors (carbamate oxygens only); MW 237.34; LogP 3.05 |
| Quantified Difference | Target provides 1 additional H-bond acceptor (+50% relative to Boc-Pip-butyn) and +16 Da molecular weight |
| Conditions | Structural comparison based on molecular formula (target C₁₄H₂₃NO₃ vs. comparator C₁₄H₂₃NO₂) |
Why This Matters
An additional hydrogen bond acceptor in the linker can stabilize the ternary complex and modulate solubility without introducing the full hydrophilicity of PEG chains, offering a differentiated balance for PROTAC optimization.
- [1] Cao, C. et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Journal of Exploratory Targeted Anti-tumor Therapy. Minor changes in linker composition alter degradation efficiency significantly. View Source
